Cas no 80242-24-6 (4-Cyano-1H-pyrrole-2-carboxylic acid)

4-Cyano-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring both cyano and carboxylic acid functional groups on a pyrrole backbone. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of reactive sites allows for further functionalization, enabling applications in coupling reactions, heterocycle derivatization, and coordination chemistry. Its high purity and stability under standard conditions ensure reliable performance in research and industrial processes. The compound is particularly valuable in medicinal chemistry for constructing biologically active scaffolds due to its compatibility with diverse synthetic methodologies.
4-Cyano-1H-pyrrole-2-carboxylic acid structure
80242-24-6 structure
商品名:4-Cyano-1H-pyrrole-2-carboxylic acid
CAS番号:80242-24-6
MF:C6H4N2O2
メガワット:136.10816
MDL:MFCD09991904
CID:822951
PubChem ID:11804811

4-Cyano-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Cyano-1H-pyrrole-2-carboxylic acid
    • 4‐CYANO‐1H‐PYRROLE‐2‐CARBOXYLIC ACID
    • 4-Cyanopyrrole-2-carboxylic acid
    • 4-cyanopyrrolecarboxylic acid
    • DTXSID90473002
    • SAEZQFNKTQKVSM-UHFFFAOYSA-N
    • Z1198267221
    • AKOS006311028
    • 1H-Pyrrole-2-carboxylic acid, 4-cyano-
    • 4-Cyano-1H-pyrrole-2-carboxylic acid, AldrichCPR
    • SS-4585
    • SCHEMBL1857408
    • EN300-96737
    • MFCD09991904
    • 4-cyano-1H-pyrrole-2-carboxylicAcid
    • 80242-24-6
    • FT-0722454
    • SY192788
    • A1-00753
    • SB62256
    • CS-0055015
    • STL294800
    • DA-17832
    • BBL025905
    • MDL: MFCD09991904
    • インチ: InChI=1S/C6H4N2O2/c7-2-4-1-5(6(9)10)8-3-4/h1,3,8H,(H,9,10)
    • InChIKey: SAEZQFNKTQKVSM-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C(=O)O)NC=C1C#N

計算された属性

  • せいみつぶんしりょう: 136.02700
  • どういたいしつりょう: 136.027277375g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 76.9Ų

じっけんとくせい

  • 色と性状: Yellow to Brown Solid
  • 密度みつど: 1.50±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 279°C(ぶんかい)
  • ようかいど: 微溶性(3.9 g/l)(25ºC)、
  • PSA: 76.88000
  • LogP: 0.58458

4-Cyano-1H-pyrrole-2-carboxylic acid セキュリティ情報

4-Cyano-1H-pyrrole-2-carboxylic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Cyano-1H-pyrrole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
SS-4585-1G
4-cyano-1H-pyrrole-2-carboxylic acid
80242-24-6 >97%
1g
£165.00 2025-02-09
Apollo Scientific
OR303210-1g
4-Cyano-1H-pyrrole-2-carboxylic acid
80242-24-6 97+%
1g
£231.00 2025-02-19
eNovation Chemicals LLC
D957205-5g
4-Cyano-1H-pyrrole-2-carboxylic acid
80242-24-6 95%
5g
$1225 2023-05-17
Enamine
EN300-96737-0.25g
4-cyano-1H-pyrrole-2-carboxylic acid
80242-24-6 95.0%
0.25g
$89.0 2025-03-21
abcr
AB358132-1 g
4-Cyano-1H-pyrrole-2-carboxylic acid; 97%
80242-24-6
1g
€246.80 2022-06-10
Fluorochem
049384-5g
4-Cyanopyrrole-2-carboxylic acid
80242-24-6 95%
5g
£744.00 2022-03-01
Fluorochem
049384-250mg
4-Cyanopyrrole-2-carboxylic acid
80242-24-6 95%
250mg
£124.00 2022-03-01
Fluorochem
049384-1g
4-Cyanopyrrole-2-carboxylic acid
80242-24-6 95%
1g
£232.00 2022-03-01
abcr
AB358132-500mg
4-Cyano-1H-pyrrole-2-carboxylic acid, 97%; .
80242-24-6 97%
500mg
€215.40 2024-06-08
Aaron
AR005OA1-100mg
4-cyano-1H-pyrrole-2-carboxylic acid
80242-24-6 95%
100mg
$111.00 2025-03-20

4-Cyano-1H-pyrrole-2-carboxylic acid 関連文献

4-Cyano-1H-pyrrole-2-carboxylic acidに関する追加情報

Introduction to 4-Cyano-1H-pyrrole-2-carboxylic acid (CAS No. 80242-24-6)

4-Cyano-1H-pyrrole-2-carboxylic acid, identified by the chemical compound code CAS No. 80242-24-6, is a significant intermediate in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the pyrrole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of both a cyano group and a carboxylic acid moiety in its molecular structure endows it with unique reactivity, making it a valuable building block for the synthesis of more complex molecules.

The 4-cyano-1H-pyrrole-2-carboxylic acid structure is characterized by a six-membered aromatic ring containing one nitrogen atom, with substituents at the 2-position (carboxylic acid) and 4-position (cyano). This arrangement imparts specific electronic and steric properties that are exploited in various synthetic pathways. The carboxylic acid group, for instance, allows for further functionalization via esterification, amidation, or coupling reactions, while the cyano group can participate in nucleophilic addition or reduction reactions. Such features make this compound particularly useful in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

In recent years, 4-cyano-1H-pyrrole-2-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of the cyano group enhances these properties by influencing the electronic distribution within the molecule, thereby modulating its interaction with biological targets. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases.

One of the most notable applications of 4-cyano-1H-pyrrole-2-carboxylic acid is in the synthesis of small-molecule inhibitors for enzymes involved in cancer progression. For example, studies have shown that derivatives of this compound can inhibit kinases and other enzymes that play critical roles in tumor growth and metastasis. The carboxylic acid moiety provides a handle for covalent bond formation with target proteins, enhancing binding affinity and selectivity. Additionally, the cyano group can be further modified to introduce additional functional groups that improve solubility or metabolic stability.

The pharmaceutical industry has also explored 4-cyano-1H-pyrrole-2-carboxylic acid as a precursor for antiviral drugs. Viruses often rely on specific enzymes for replication, and pyrrole-based inhibitors can disrupt these processes effectively. By incorporating structural elements similar to those found in natural substrates, these inhibitors can outcompete viral enzymes, thereby inhibiting viral replication. The versatility of 4-cyano-1H-pyrrole-2-carboxylic acid allows chemists to fine-tune its properties through strategic modifications, leading to highly potent and selective antiviral agents.

Moreover, 4-cyano-1H-pyrrole-2-carboxylic acid has found utility in the development of agrochemicals. Pyrrole derivatives are known to possess herbicidal and fungicidal properties, making them valuable in crop protection strategies. The structural features of this compound enable it to interact with biological targets in plants and pathogens alike, providing effective control over unwanted vegetation and disease-causing fungi. Researchers are continuously exploring new derivatives to enhance efficacy while minimizing environmental impact.

From a synthetic chemistry perspective, 4-cyano-1H-pyrrole-2-carboxylic acid serves as a versatile scaffold for constructing more complex molecules. Its reactivity allows for diverse transformations, including cyclization reactions that yield polycyclic structures with intriguing biological activities. For instance, fused pyrrole systems derived from this compound have shown promise as intermediates in the synthesis of bioactive natural products and drug candidates. The ability to modify both functional groups independently provides chemists with unparalleled flexibility in designing novel molecular architectures.

The industrial production of 4-cyano-1H-pyrrole-2-carboxylic acid has also seen advancements in recent years. Modern synthetic routes focus on optimizing yield and purity while minimizing waste generation. Green chemistry principles have been increasingly applied to develop more sustainable methods for its synthesis. For example, catalytic processes that employ transition metals or biocatalysts have been explored to improve efficiency and reduce environmental footprint. Such innovations not only enhance cost-effectiveness but also align with global efforts toward sustainable chemical manufacturing.

In conclusion,4-Cyano-1H-pyrrole-2-carboxylic acid (CAS No. 80242-24-6) is a multifaceted compound with significant potential across multiple industries. Its unique structural features make it an invaluable intermediate in pharmaceuticals, agrochemicals, and materials science. Ongoing research continues to uncover new applications and synthetic strategies for this versatile molecule, further solidifying its importance in modern chemistry.

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